3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a nitrophenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, would apply if scaled up.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: Reduction reactions can be used to modify the nitrophenyl group, potentially converting it to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative .
Scientific Research Applications
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.
Mechanism of Action
The mechanism of action for 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating them. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-diethylaminophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart is its combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both a nitrophenyl and a chlorobenzyl group allows for diverse chemical modifications and interactions, making it a valuable compound for research.
Properties
CAS No. |
634897-37-3 |
---|---|
Molecular Formula |
C24H18ClN5O4 |
Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClN5O4/c25-21-4-2-1-3-18(21)15-34-20-11-7-17(8-12-20)22-13-23(28-27-22)24(31)29-26-14-16-5-9-19(10-6-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
LFBULAJXASFMOP-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.